molecular formula C23H32O3 B1671313 Estradiol valerate CAS No. 979-32-8

Estradiol valerate

Cat. No. B1671313
CAS RN: 979-32-8
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-RBRWEJTLSA-N
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Description

Estradiol valerate is a form of estrogen, a female hormone. It is used to treat symptoms of menopause such as hot flashes, and vaginal dryness, burning, and irritation. It is also used to treat a lack of estrogen that is caused by ovarian failure or a condition called hypogonadism . The active substance is the most effective natural estrogen and is used for contraception .


Synthesis Analysis

This compound is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .


Molecular Structure Analysis

This compound has a molecular formula of C23H32O3 and an average mass of 356.498 Da . It crystallizes in the monoclinic space group P21 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å3, and Z = 4 .


Chemical Reactions Analysis

This compound is analyzed using chromatographic separation techniques such as HPLC and TLC. Reversed-phase chromatography is applied using either acetonitrile–methanol containing 0.05% β-cyclodextrin as a mobile phase for HPLC with gradient elution and chloroform–propanol–formic acid (5:3:2, by volume) as a developing system in TLC .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.4984 and a molecular formula of CHO .

Scientific Research Applications

Neuroprotective Effects

Estradiol has shown promise in protecting against ischemic brain injury, particularly in middle-aged rats. Research indicates that estradiol acts as a growth and protective factor in the adult brain, potentially decreasing the risk and severity of neurodegenerative diseases like stroke and Alzheimer's. Studies using animal models suggest estradiol enhances cell survival and induces synaptic plasticity, offering insights into the protective actions of estrogen replacement therapy on age- and disease-related brain processes (Wise & Dubal, 2000).

Implications for Mental and Neurodegenerative Diseases

Estradiol's role in mental health, particularly in conditions like schizophrenia and Parkinson's disease, has been explored. It modulates neurotransmitters associated with these conditions, suggesting potential therapeutic implications. Estradiol's rapid effects on dopamine release and receptor expression in the dorsal striatum and nucleus accumbens highlight its importance in neurological health and disease, indicating a broader role beyond reproductive behaviors (Cyr et al., 2002).

Environmental Impact

The environmental impact of steroidal estrogens, including estradiol, has gained attention due to their increasing concentrations in soil and water, posing threats to human, animal, and plant life. Research focuses on the entry of estrogens into the human food chain, their uptake by plants, and their physiological effects on the ecological system. This highlights the need for interdisciplinary studies to understand the ecological and environmental impact of estrogens (Adeel et al., 2017).

Cognitive Function and Aging

Estrogens, including estradiol, are known to influence cognitive function and may play a protective role against cognitive decline in aging females. The timing of hormone therapy initiation appears critical, with suggestions that a "critical window" exists shortly after menopause during which estrogen treatments are most effective. This research has implications for the treatment of dementia and memory loss associated with aging and neurodegenerative diseases (Daniel, 2013).

Reproductive Technologies

Estradiol valerate has been examined for its role in assisted reproductive technologies (ART). It's used in ART programs for the treatment of "thin" endometrium and to prepare patients for embryo transfer. Research suggests that transdermal estradiol gel, like Oestrogel®, can be effective in improving the indicators of prolonged pregnancy and live birth, offering new opportunities in ART programs (Kotlik & Grytsko, 2021).

Mechanism of Action

Target of Action

Estradiol Valerate (E2V) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, modulating their activity .

Biochemical Pathways

This compound, upon absorption and cleavage, releases estradiol which interacts with estrogen receptors. This interaction can modulate several biochemical pathways. For instance, it has been found to affect the Bax/Bcl-2/p53 and Caspase-3 pathways, which are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .

Pharmacokinetics

This compound is absorbed through the intestinal mucosa after oral administration . It undergoes cleavage into estradiol and valeric acid during absorption or first-pass metabolism . Only about 3% of the oral dose is directly bioavailable as estradiol . The elimination half-life of this compound after intramuscular injection is about 3.5 (1.2–7.2) days .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its conversion to estradiol and subsequent interaction with estrogen receptors. This interaction leads to various physiological responses, including the treatment of some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzymes in the liver, blood, and tissues that cleave the esters is crucial for the drug’s activation . Moreover, the drug’s absorption and bioavailability can be affected by factors such as the pH of the gastrointestinal tract and the presence of food .

Safety and Hazards

Estradiol valerate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . It is classified as Carcinogenicity (Category 2), H351 Reproductive toxicity (Category 2), H361 Effects on or via lactation, H362 Long-term (chronic) aquatic hazard (Category 1), H410 .

Future Directions

Estradiol valerate is used in hormone therapy for menopausal symptoms and low estrogen levels, hormone therapy for transgender people, and in hormonal birth control . Early estrogen administration with oral this compound could significantly suppress the high bone remodeling process in surgically induced menopausal women .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023004
Record name Estradiol valerate
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity.
Record name Estradiol valerate
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CAS RN

979-32-8
Record name Estradiol valerate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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